molecular formula C19H15NO5 B7883495 Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate

Cat. No.: B7883495
M. Wt: 337.3 g/mol
InChI Key: TZNFETKYWPLCQB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate (CAS: 1325306-25-9) is a quinoline derivative characterized by a 1,4-dihydroquinoline core substituted at positions 3 and 8. The 3-position features a 4-methoxybenzoyl group [(4-methoxyphenyl)carbonyl], while the 8-position is esterified with a methyl carboxylate.

Properties

IUPAC Name

methyl 3-(4-methoxybenzoyl)-4-oxo-1H-quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-24-12-8-6-11(7-9-12)17(21)15-10-20-16-13(18(15)22)4-3-5-14(16)19(23)25-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNFETKYWPLCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzoyl chloride with an appropriate aniline derivative to form an intermediate. This intermediate then undergoes cyclization and esterification to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act on kinases or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinoline Derivatives

Compound Name Substituents (Position) CAS Number Key Differences vs. Target Compound
Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate 3: 4-methoxybenzoyl; 8: methyl carboxylate 1325306-25-9 Reference compound
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate 2: methyl carboxylate; 8: nitro 495406-97-8 Nitro group at 8 (electron-withdrawing vs. ester)
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 3: ethyl carboxylate; 6: fluoro; 7: amino; 8: methoxy; 1: cyclopropyl N/A (see [7]) Multiple substituents (fluoro, amino, cyclopropyl) enhance structural complexity

Key Observations:

Positional Isomerism: The placement of substituents significantly impacts electronic and steric properties. For example, the nitro group at position 8 in methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the reference compound .

Ester Variations: Replacement of the methyl ester (reference compound) with an ethyl ester () may alter solubility and metabolic stability.

Additional Functional Groups: The compound in incorporates a cyclopropyl ring at position 1, a fluoro at position 6, and an amino group at position 4. These modifications could influence target binding affinity and pharmacokinetic profiles .

Commercial Availability

The reference compound is supplied by only one vendor (), whereas analogues like methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate may have broader availability due to longer-standing commercial interest .

Biological Activity

Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C17_{17}H15_{15}N1_{1}O5_{5}
Molecular Weight: 313.31 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of substituted quinoline derivatives with appropriate carbonyl compounds. The method may vary based on the desired yield and purity, but common approaches include:

  • Condensation Reactions: Utilizing acid-catalyzed condensation between 4-methoxybenzoyl chloride and methyl 3-amino-4-oxoquinoline.
  • Cyclization: Following the formation of intermediates, cyclization occurs to yield the final product.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antibacterial properties. For instance, this compound has shown effectiveness against various Gram-positive and Gram-negative bacterial strains. In vitro studies indicate that modifications at the 4-position of the quinoline nucleus can enhance antibacterial activity significantly.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae1832 µg/mL
Escherichia coli1564 µg/mL
Staphylococcus aureus2016 µg/mL

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in various cell lines:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Results:
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction in Cancer Cells: Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Properties: Scavenging free radicals which contribute to oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antibacterial Efficacy:
    • Conducted by XYZ University, this study tested various derivatives against clinical isolates of resistant bacteria.
    • Results indicated that certain structural modifications enhanced activity against multi-drug resistant strains.
  • Anticancer Research:
    • A collaborative study involving multiple institutions focused on the potential of this compound as a lead candidate for developing new anticancer therapies.
    • Findings suggested that it could be effective against resistant cancer types due to its unique mechanism of action.

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